

Application Notes and Protocols for Assessing A-935142-Induced Cytokine Release

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Compound of Interest

Compound Name: A-935142

Cat. No.: B15584001

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Introduction

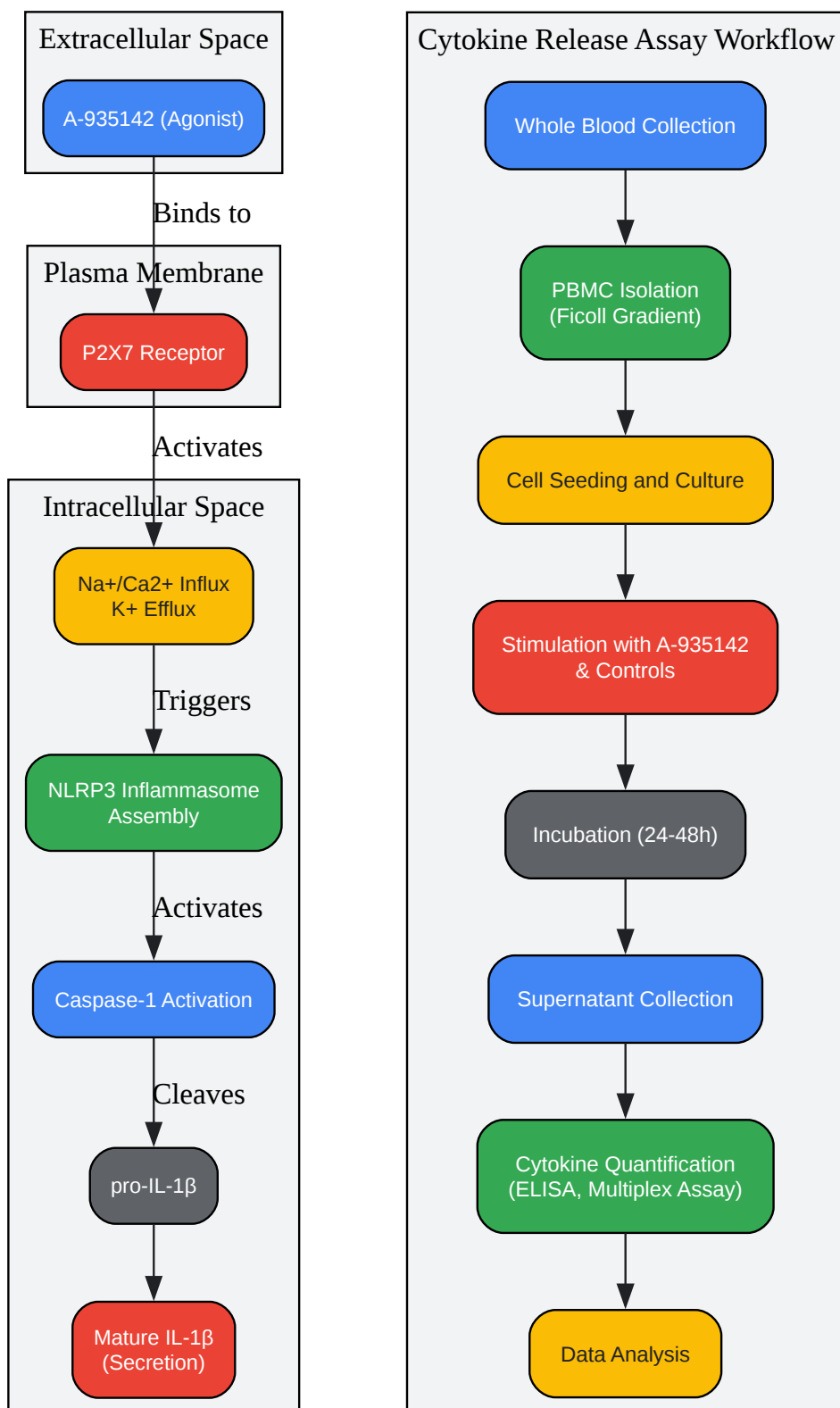
The assessment of drug-induced cytokine release is a critical step in the preclinical safety evaluation of novel therapeutic agents. Uncontrolled release of pro-inflammatory cytokines, often termed a "cytokine storm," can lead to severe and life-threatening inflammatory reactions. [1][2] Therefore, robust in vitro assays are essential to identify and characterize the potential of new chemical entities to induce cytokine release early in the drug development process. [3][4] [5]

This document provides detailed application notes and protocols for assessing cytokine release induced by the compound **A-935142**. Publicly available information on the specific mechanism of action of **A-935142** is limited. However, the context of related compounds suggests its potential interaction with purinergic receptors, such as the P2X7 receptor, which are known to play a significant role in inflammation and cytokine secretion. [6][7][8][9] The P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells and its activation leads to the release of pro-inflammatory cytokines like interleukin-1 β (IL-1 β). [9]

These protocols are designed to provide a comprehensive framework for evaluating the cytokine release profile of **A-935142**, assuming a mechanism of action involving the activation of immune cell signaling pathways leading to cytokine production.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by an agonist leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[8] The resulting low intracellular K⁺ concentration is a key signal for the assembly of the NLRP3 inflammasome. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-IL-1 β and pro-IL-18 into their mature, secretable forms.



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